Product packaging for Ethyl 3-(3-fluorophenyl)-3-oxopropanoate(Cat. No.:CAS No. 33166-77-7)

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Cat. No.: B1348467
CAS No.: 33166-77-7
M. Wt: 210.2 g/mol
InChI Key: MLABEWHVTXMKHP-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine chemistry an indispensable tool in the design of new materials and therapeutic agents.

In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorination can enhance metabolic stability, increase membrane permeability, and improve binding affinity to biological targets. Consequently, a significant number of pharmaceuticals across various therapeutic areas contain fluorine. In materials science, fluorinated compounds are utilized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics are exploited in the development of polymers, liquid crystals, and other advanced materials.

Overview of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural arrangement confers unique reactivity, making them highly valuable building blocks in organic synthesis.

The key structural feature of β-keto esters is the presence of acidic α-protons located on the carbon atom between the two carbonyl groups. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting enolate anion through resonance. This enolate can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Common reactions of β-keto esters include alkylation, acylation, and condensation reactions such as the Claisen condensation. uomustansiriyah.edu.iqorganic-chemistry.orgyoutube.comopenstax.orgyoutube.com

The versatile reactivity of β-keto esters makes them crucial intermediates in the synthesis of a wide array of complex organic molecules. They are frequently employed in the construction of carbocyclic and heterocyclic ring systems. The ability to introduce various substituents at the α-position, followed by subsequent transformations such as decarboxylation, provides a powerful tool for molecular elaboration.

Research Trajectory of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate within Organic Synthesis

While extensive research on a broad range of fluorinated compounds and β-keto esters is well-documented, the specific research trajectory of this compound is more specialized. Its primary role in the scientific literature is as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The synthesis of this compound can be achieved through methods such as the Claisen condensation, a fundamental reaction in organic chemistry for the formation of β-keto esters. uomustansiriyah.edu.iqorganic-chemistry.orgyoutube.comopenstax.orgyoutube.com In this approach, an ester containing an α-hydrogen reacts with a non-enolizable ester in the presence of a strong base. For this compound, this would typically involve the reaction of ethyl acetate with a derivative of 3-fluorobenzoic acid.

The primary application of this compound lies in its use as a building block. The presence of the fluorophenyl group makes it an attractive precursor for the synthesis of bioactive molecules where the fluorine atom can modulate the compound's biological activity. For instance, it can serve as a starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. Research involving similar fluorinated β-keto esters suggests their utility as intermediates in the development of potential anticancer and antimicrobial agents. evitachem.comsmolecule.com The reactivity of the β-keto ester moiety allows for the introduction of further chemical diversity, enabling the exploration of structure-activity relationships in drug discovery programs.

While specific, in-depth studies focusing solely on this compound are not abundant in the public domain, its value is evident from its role as a key intermediate in the broader context of organofluorine and medicinal chemistry research.

Historical Context of Fluorinated β-Keto Esters Development

The journey into the synthesis and application of fluorinated β-keto esters has been marked by significant advancements in fluorination chemistry. Initially, the preparation of these compounds was challenging due to the high reactivity of elemental fluorine. However, the development of milder and more selective fluorinating agents revolutionized the field.

A pivotal moment in this development was the introduction of electrophilic fluorinating agents. Reagents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor® provided chemists with stable and effective sources of "F+" for the fluorination of various organic substrates, including the active methylene (B1212753) group of β-keto esters. nih.gov This breakthrough paved the way for more controlled and predictable syntheses.

Early research also focused on metal-catalyzed methods for the asymmetric fluorination of β-keto esters, aiming to produce chiral fluorinated building blocks. An important initial breakthrough was achieved by Togni and Hintermann, who described the use of Titanium/TADDOL complexes in combination with Selectfluor® for the catalytic α-fluorination of acyclic β-keto esters. nih.gov While initial successes were substrate-dependent, these studies demonstrated the feasibility of using chiral metal complexes to induce stereoselectivity in fluorination reactions. nih.gov These pioneering efforts laid the groundwork for the diverse and sophisticated methodologies available today.

Current Research Landscape and Future Directions

The field of fluorinated β-keto esters is currently experiencing a surge of innovation, driven by the increasing demand for complex fluorinated molecules in various applications. Research is broadly focused on developing more efficient and selective synthetic methods, expanding their applications in medicinal chemistry and materials science, and exploring novel reactivity.

Synthetic Methodologies:

Modern research continues to refine catalytic systems for the enantioselective fluorination of β-keto esters. A variety of metal-catalyzed and organocatalyzed methods have been developed to prepare α-quaternary fluorinated stereocenters. nih.govresearchgate.net For instance, chiral palladium complexes have been shown to be highly efficient for the fluorination of a range of β-keto esters, including both cyclic and acyclic substrates, often proceeding with excellent enantioselectivity. acs.org

Beyond electrophilic fluorination, researchers are also exploring nucleophilic fluorination strategies. Although more challenging due to the low reactivity of the fluoride anion, methods using nucleophilic fluoride sources like Et3N·3HF, mediated by chiral organocatalysts, are being developed for the enantioselective oxidative fluorination of β-keto esters. nih.gov

The synthesis of specific compounds like this compound and its analogues often involves multi-step processes. For a related compound, Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate, a typical synthesis starts with a Knoevenagel condensation of a substituted benzaldehyde with ethyl acetoacetate, followed by cyclization under acidic conditions. evitachem.comsmolecule.com This highlights the role of β-keto esters as versatile intermediates in the construction of more complex molecular architectures.

Applications in Medicinal Chemistry:

The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. nih.gov Fluorinated β-keto esters serve as crucial intermediates in the synthesis of pharmaceuticals with potential anticancer and antimicrobial activities. evitachem.comsmolecule.com The fluorine atom can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. sci-hub.box For example, fluorinated compounds are being investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways. smolecule.com

Table 1: Impact of Fluorination on Drug Properties

Property Effect of Fluorine Incorporation
Metabolic Stability Increased due to the strength of the C-F bond.
Lipophilicity Generally increased, which can affect cell permeability.
Binding Affinity Can be enhanced through favorable interactions with biological targets.
pKa Can be altered, affecting the ionization state of the molecule.

Applications in Materials Science:

The unique properties of organofluorine compounds also make them attractive for applications in materials science. Fluorinated materials have found use in liquid crystals, smartphone displays, and photovoltaic solar cells. mdpi.com The introduction of fluorine can impart desirable properties such as hydrophobicity and thermal stability to polymers and other materials. mdpi.com this compound and similar fluorinated β-keto esters can serve as precursors to fluorinated polymers and coatings with specific functionalities. evitachem.com

Future Directions:

The future of research on fluorinated β-keto esters is poised for exciting developments. A key area of focus will be the development of more sustainable and environmentally friendly fluorination methods. This includes the use of non-toxic reagents and catalysts, as well as solvent-free reaction conditions.

Furthermore, the exploration of novel applications for these compounds will continue to expand. In medicinal chemistry, the design of new therapeutic agents based on fluorinated β-keto ester scaffolds is an active area of research. In materials science, the synthesis of advanced materials with tailored properties using these versatile building blocks holds significant promise. The continued development of efficient synthetic methodologies will be crucial to unlocking the full potential of this important class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FO3 B1348467 Ethyl 3-(3-fluorophenyl)-3-oxopropanoate CAS No. 33166-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLABEWHVTXMKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366375
Record name Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
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Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-77-7
Record name Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33166-77-7
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Synthetic Methodologies for Ethyl 3 3 Fluorophenyl 3 Oxopropanoate and Analogues

Established Synthetic Routes to β-Keto Esters

β-Keto esters are a significant class of organic compounds, and their synthesis is well-documented. Classical methods like the Claisen condensation and Knoevenagel condensation are foundational, while other acylation strategies offer alternative pathways.

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl acetoacetate or diethyl malonate. wikipedia.orgthermofisher.com This reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine), and results in the formation of a C-C bond. wikipedia.org The initial product is a β-hydroxy carbonyl compound which often undergoes spontaneous dehydration to yield an α,β-unsaturated product. wikipedia.org

The mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent elimination of a water molecule leads to the final condensed product. wikipedia.org This method is highly versatile for creating α,β-unsaturated systems and can be a step in the synthesis of more complex molecules. wikipedia.org For instance, Knoevenagel condensation of an aromatic aldehyde with ethyl acetoacetate produces an ethyl 2-benzylidene-3-oxobutanoate derivative. researchgate.netresearchgate.net

Table 1: Key Features of Knoevenagel Condensation

Feature Description
Reactants Aldehyde/Ketone + Active Methylene Compound (e.g., ethyl acetoacetate)
Catalyst Weakly basic amine (e.g., piperidine)
Initial Product β-hydroxy carbonyl compound

| Final Product | Typically an α,β-unsaturated carbonyl compound after dehydration |

Beyond the classic condensations, other strategies are employed for synthesizing β-keto esters. The Claisen condensation is a cornerstone method where an ester with α-hydrogens undergoes self-condensation in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. organic-chemistry.orglibretexts.org The driving force for this reaction is the formation of a highly stabilized enolate of the β-keto ester product. organic-chemistry.orgutexas.edu A "crossed" Claisen condensation between two different esters is also possible and is most effective when one ester partner lacks α-hydrogens (e.g., ethyl benzoate or diethyl carbonate), preventing self-condensation and leading to a single major product. uwindsor.calibretexts.org

Direct C-acylation of pre-formed enolates or their silyl enol ether equivalents with acylating agents like acid chlorides is another powerful route. organic-chemistry.org This method offers great flexibility in combining different acyl and ester fragments. organic-chemistry.org Furthermore, lipase-catalyzed transesterification presents a mild, solvent-free method to prepare various β-keto esters, including optically active ones, from other β-keto esters and various alcohols. google.com Zinc dust has also been reported as an effective and reusable catalyst for the acylation of alcohols with acid chlorides under solvent-free conditions. eurjchem.com

Specific Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

The synthesis of the title compound, this compound, can be achieved through routes analogous to general β-keto ester preparations, most notably the Claisen condensation.

A plausible and direct method is the crossed Claisen condensation. This would involve reacting the enolate of ethyl acetate with an appropriate 3-fluorobenzoyl electrophile, such as ethyl 3-fluorobenzoate. A strong base like sodium ethoxide or sodium hydride is required to deprotonate the ethyl acetate and drive the reaction.

Alternatively, the condensation of 3-fluoroacetophenone with a carbonate ester, such as diethyl carbonate, in the presence of a strong base like sodium hydride, provides another direct route to the target molecule.

While direct routes to this compound involve starting materials like 3-fluoroacetophenone or ethyl 3-fluorobenzoate, the outline mentions 3-amino-2-fluorobenzaldehyde as a point of consideration. This starting material would not lead directly to the title compound but rather to an analogue, specifically Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate, via a different reaction pathway.

The synthesis utilizing 3-amino-2-fluorobenzaldehyde would likely proceed through a Knoevenagel condensation with a β-keto ester like ethyl acetoacetate, catalyzed by a base such as piperidine. This would form an intermediate that could potentially undergo further transformations.

The synthesis of aryl β-keto esters often involves a straightforward, yet carefully controlled, sequence.

Route A: Crossed Claisen Condensation

Enolate Formation: Ethyl acetate is treated with a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) to generate the corresponding ethyl acetate enolate. This is a key intermediate.

Acylation: The enolate nucleophile attacks the carbonyl carbon of ethyl 3-fluorobenzoate.

Alkoxide Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the crude β-keto ester.

Deprotonation/Acidification: In the presence of a strong base, the product is deprotonated at the α-carbon. A final acidic workup is required to neutralize the enolate and afford the final product, this compound. libretexts.org

Route B: Acylation of a Malonate Derivative A multi-step sequence can also be envisioned starting from a malonic ester derivative. For instance, reacting 3-fluorobenzoyl chloride with the magnesium salt of ethyl potassium malonate can yield an acylated malonate intermediate. google.com Subsequent hydrolysis and decarboxylation of this intermediate would furnish the desired β-keto ester. google.com

Table 2: Comparison of Synthetic Routes

Route Starting Materials Key Intermediate Advantages
Crossed Claisen Ethyl acetate + Ethyl 3-fluorobenzoate Ethyl acetate enolate Atom economical, direct

| Acyl-Malonate | 3-Fluorobenzoyl chloride + Malonic ester derivative | Acylated malonate | High yielding, versatile |

Advanced Synthetic Transformations

β-Keto esters, including fluorinated variants like this compound, are versatile intermediates for constructing more complex molecules. The presence of the ketone, ester, and active methylene group allows for a wide range of transformations.

These compounds can serve as precursors for the synthesis of heterocyclic compounds like benzimidazoles and perimidines through condensation reactions with diamines. Advanced catalytic methods, such as palladium-catalyzed reactions of their allylic esters, open up new synthetic possibilities not achievable through traditional methods. nih.gov These transformations can include reductive eliminations to form α-allyl ketones, aldol condensations, and Michael additions under neutral conditions. nih.gov

Furthermore, the fluorine atom on the phenyl ring can influence the reactivity and properties of the molecule, making it a valuable building block in medicinal chemistry. The β-keto ester moiety can undergo various enantioselective transformations, including fluorination, chlorination, and trifluoromethylation, to introduce chiral centers. mdpi.comacs.orgacs.org For example, deoxofluorination of β-keto esters with reagents like sulfur tetrafluoride (SF₄) can be used to prepare 3,3-difluoroesters. thieme.de

Enantioselective Synthesis Techniques

The creation of chiral centers with high enantiomeric excess is a critical aspect of modern pharmaceutical and fine chemical synthesis. For this compound and its analogues, several enantioselective methodologies have been developed, focusing on the introduction of chirality at the α- or β-position.

The direct introduction of a fluorine atom at the α-position of a β-keto ester in an enantioselective manner is a challenging yet highly desirable transformation. This can be achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the enolate intermediate. Both metal-based and organocatalytic systems have been explored for this purpose.

Chiral organocatalysts, particularly those based on cinchona alkaloids and chiral phosphoric acids, have shown promise in promoting the asymmetric fluorination of β-keto esters. These catalysts operate through hydrogen bonding interactions, creating a chiral environment around the substrate. For instance, chiral phosphoric acid catalysts can activate the substrate and guide the approach of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to one face of the enolate. acs.orgresearchgate.net Desymmetrization of α-fluoro-α-aryl 1,3-dicarbonyl compounds using chiral phosphoric acid catalysis has also been reported as a viable strategy to produce enantioenriched α-aryl-α-fluoroketones. acs.org

Recent advancements have also seen the use of chiral aryl iodine catalysts in asymmetric oxidative fluorination reactions, offering a recyclable and environmentally benign approach. rsc.org While specific examples for this compound are not extensively documented, the general principles and catalyst systems developed for other β-keto esters are applicable.

Table 1: Examples of Catalytic Asymmetric Fluorination of β-Keto Esters

Catalyst TypeFluorinating AgentSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Quaternary Ammonium Salt (from Cinchonine)N-Fluorobenzenesulfonimide (NFSI)β-Keto EstersGood to moderate nih.gov
Chiral Phosphoric AcidElectrophilic Fluorine Sourceα-Fluoro-α-aryl 1,3-indanedionesExcellent acs.org
Chiral Iodine CatalystBF₃·Et₂OUnsaturated AmidesUp to >99% nih.gov

The asymmetric hydrogenation of the β-keto group in this compound to yield the corresponding chiral β-hydroxy ester is a well-established and highly efficient method for introducing a stereocenter. This transformation is typically catalyzed by transition metal complexes featuring chiral ligands. Ruthenium, rhodium, and iridium-based catalysts are the most prominent in this field.

Ruthenium Catalysts: Chiral ruthenium complexes, particularly those with diphosphine ligands such as BINAP and its derivatives, have been extensively used for the asymmetric hydrogenation of β-keto esters. sioc-journal.cncdnsciencepub.com These catalysts have demonstrated high activity and enantioselectivity for a wide range of substrates, including those with aromatic substituents. rsc.orgresearchgate.net Cinchona alkaloid-derived NNP ligands in combination with ruthenium have also been effective for the asymmetric hydrogenation of aromatic ketones, achieving excellent enantioselectivities. rsc.org

Rhodium Catalysts: Rhodium complexes with chiral bisphosphine ligands have also been successfully applied to the asymmetric hydrogenation of various unsaturated compounds, including β-keto esters. acs.org Chiral bisphosphine thiourea ligands, for example, have been used in rhodium-catalyzed asymmetric hydrogenation of β,β-disubstituted enones to produce chiral aromatic ketones with high conversions and excellent enantioselectivities. rsc.org For exocyclic α,β-unsaturated carbonyl compounds, Rh/bisphosphine-thiourea catalysts have also shown high yields and enantioselectivities. rsc.org

Iridium Catalysts: Chiral iridium catalysts have emerged as highly efficient for the asymmetric hydrogenation of challenging substrates, including β-aryl β-keto esters. thieme-connect.com Catalysts bearing spiro pyridine-aminophosphine ligands have shown remarkable activity and enantioselectivity, achieving high turnover numbers. researchgate.netdicp.ac.cn These catalysts are particularly effective for substrates like this compound due to the electronic nature of the aromatic ring. researchgate.net

Table 2: Chiral Catalysts for Asymmetric Hydrogenation of Aromatic β-Keto Esters

Catalyst MetalChiral Ligand TypeSubstrate TypeEnantiomeric Excess (ee)Reference
RutheniumBINAP derivatives (e.g., P-Phos)α- and β-Keto EstersGood to excellent cdnsciencepub.com
RutheniumCinchona Alkaloid-derived NNPAromatic KetonesUp to 99.9% rsc.org
RhodiumBisphosphine Thioureaβ,β-Disubstituted EnonesUp to 96% rsc.org
IridiumSpiro Pyridine-Aminophosphine (SpiroPAP)β-Aryl β-Keto EstersExcellent thieme-connect.comresearchgate.net
IridiumFerrocenyl P,N,N-Ligandsβ-Keto EstersUp to 95% dicp.ac.cn

Phase-transfer catalysis (PTC) offers a practical and environmentally friendly approach to stereoselective synthesis by facilitating reactions between reactants in immiscible phases. In the context of this compound analogues, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed to control the stereochemical outcome of reactions such as alkylation and fluorination.

The enantioselective fluorination of β-keto esters using chiral quaternary ammonium salts as phase-transfer catalysts has been demonstrated. nih.gov These catalysts form a chiral ion pair with the enolate of the β-keto ester, directing the approach of an electrophilic fluorinating agent to one face of the enolate. This methodology allows for the synthesis of α-fluoro-β-keto esters with moderate to good enantiomeric excesses under mild reaction conditions. researchgate.net More recent developments have seen the use of light-mediated phase-transfer catalysis for the asymmetric α-difluoroalkylation of β-ketoesters. rsc.org

Table 3: Phase-Transfer Catalysis in Asymmetric Synthesis of β-Keto Ester Derivatives

Catalyst TypeReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Quaternary Ammonium Salt (from Cinchonine)Fluorinationβ-Keto EstersGood to moderate nih.gov
Organocatalytic Phase-Transfer Catalystα-Trifluoromethylationβ-Keto EstersAsymmetric induction rsc.org

Modifications and Derivatization Strategies

This compound is a versatile building block that can be further modified to introduce additional complexity and functionality. These derivatization strategies often target the active methylene group, the carbonyl group, or the ester functionality.

The active methylene group of this compound is acidic and can be readily deprotonated to form an enolate. This enolate can then react with various electrophiles to introduce new functional groups at the α-position.

One common strategy is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone. numberanalytics.comresearchgate.netjmcs.org.mxresearchgate.net This reaction, typically catalyzed by a base, leads to the formation of a new carbon-carbon double bond, providing a pathway to more complex molecular architectures. nih.gov For instance, condensation with an appropriate aldehyde could introduce an alkenyl group, which can then be further functionalized.

The 1,3-dicarbonyl moiety of this compound is an excellent precursor for the synthesis of various heterocyclic systems. These reactions often involve condensation with a binucleophile, leading to the formation of five- or six-membered rings.

Pyrazole Synthesis: The reaction of β-keto esters with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. arkat-usa.orgmdpi.comnih.govresearcher.lifesci-hub.se Depending on the substitution pattern of the hydrazine, a variety of functionalized pyrazoles can be obtained. The regioselectivity of the cyclization can often be controlled by the reaction conditions. For example, the reaction of this compound with hydrazine hydrate would be expected to yield a 3-(3-fluorophenyl)-5-hydroxypyrazole, which exists in tautomeric equilibrium with the corresponding pyrazolone.

Pyrimidine Synthesis: Pyrimidine derivatives can be synthesized through the condensation of β-keto esters with amidines. nih.govmdpi.comthieme-connect.de This reaction, known as the Pinner synthesis, is a versatile method for accessing a wide range of substituted pyrimidines. researchgate.net The reaction of this compound with an amidine, such as guanidine, would lead to the formation of a 2-amino-4-hydroxy-6-(3-fluorophenyl)pyrimidine. nih.gov

Table 4: Heterocycles Derived from β-Keto Esters

HeterocycleReagentGeneral Reaction
PyrazoleHydrazine or substituted hydrazinesCondensation and cyclization
PyrimidineAmidines (e.g., guanidine)Pinner synthesis (condensation and cyclization)

Optimization of Synthetic Conditions and Yields

The optimization of the synthesis of this compound and its analogues primarily revolves around the Claisen condensation reaction. This reaction typically involves the condensation of an ester with a ketone or another ester in the presence of a strong base. The general reaction for the synthesis of β-keto esters involves the acylation of a ketone with an excess of a carbonate, such as diethyl carbonate, facilitated by a strong base like sodium hydride.

The choice of catalyst and the fine-tuning of reaction parameters are critical for maximizing the yield of β-keto esters. Various catalyst systems have been explored for the Claisen condensation and related reactions.

Strong bases are traditionally used to promote the formation of the enolate ion necessary for the condensation. Common bases include sodium ethoxide and sodium hydride. For instance, a general procedure for the synthesis of substituted ethyl benzoylacetates involves the use of sodium hydride (NaH) in a solvent like dry tetrahydrofuran (THF), with diethyl carbonate serving as the acylating agent. The reaction mixture is typically heated under reflux for several hours to ensure completion.

Lewis acids have also been employed as catalysts. For example, the synthesis of phenolic hydroxyl group-substituted ethyl benzoylacetates can be achieved using a Lewis acid catalyst in a non-polar solvent, followed by the introduction of hydrogen chloride gas. This method has been reported to be efficient and suitable for large-scale production, with product purities exceeding 99%. While not specific to the 3-fluoro analogue, this suggests that Lewis acids could be a viable catalytic system.

Magnesium-based catalysts have shown promise in similar transformations. Magnesium ethoxide, for example, has been effectively used in the synthesis of dicyanomethylenedihydrofurans, showing improved yields compared to other metal ethoxides. While a direct application to this compound is not detailed in the available literature, the effectiveness of magnesium compounds in related condensations suggests their potential. For instance, magnesium chloride has been utilized in conjunction with triethylamine for the synthesis of α-fluoro β-keto esters.

The optimization of reaction parameters such as temperature, reaction time, and solvent is also crucial. For the synthesis of various substituted ethyl 3-oxo-3-phenylpropanoates, reactions are often conducted at elevated temperatures (reflux) for extended periods (e.g., 6 hours) to drive the reaction to completion. The choice of solvent is also important, with anhydrous polar aprotic solvents like THF being common.

Below is a table summarizing the synthesis of various substituted ethyl benzoylacetates, which can serve as a model for the optimization of the synthesis of this compound.

Substituent on Phenyl RingBase/CatalystSolventReaction Time (h)Yield (%)
4-bromoNaHDry THF688
4-methoxyNaHDry THF620
4-methyl (p-tolyl)NaHDry THF628

This table is generated based on data for analogous compounds and serves as a predictive model for the synthesis of this compound.

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. niscpr.res.in It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. niscpr.res.in The synthesis of β-keto esters from acyl Meldrum's acid has been successfully achieved using microwave assistance, highlighting a rapid and efficient environmentally friendly methodology. niscpr.res.in Solvent-free microwave-assisted synthesis of β-keto esters has also been reported, further enhancing the green credentials of this technique. researchgate.nettandfonline.com These methods can significantly reduce the use of volatile organic solvents, which are often a major source of chemical waste. niscpr.res.in

Solvent-Free and Mechanochemical Synthesis:

Conducting reactions in the absence of a solvent is a key principle of green chemistry. Solvent-free Claisen-Schmidt reactions have been reported to produce quantitative yields of α,β-unsaturated ketones using solid sodium hydroxide. Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), is another promising solvent-free approach. rsc.org This technique has been successfully applied to the synthesis of various organic compounds, including azo dyes and polyaromatic hydrocarbon derivatives, often with high yields and reduced reaction times. rsc.orgrsc.org While a specific application to this compound is not yet documented, the success of mechanochemistry for other condensation reactions suggests its potential applicability. rsc.org

The table below illustrates the advantages of microwave-assisted synthesis for β-keto sulfones, a related class of compounds, demonstrating the potential for similar benefits in the synthesis of β-keto esters.

Reaction ConditionsReaction TimeYield (%)
Conventional (Acetonitrile, room temp)6 h<30
Microwave (Aqueous medium)Short>95

This table showcases the efficiency of microwave-assisted synthesis for a related compound class and suggests potential benefits for β-keto ester synthesis.

Reaction Mechanisms and Pathways Involving Ethyl 3 3 Fluorophenyl 3 Oxopropanoate

Reactivity of β-Keto Esters

β-Keto esters are characterized by a ketone functional group located at the β-position relative to an ester group. This arrangement confers distinct reactivity upon the molecule, making it a valuable building block in organic synthesis. fiveable.me The interplay between the two carbonyl groups and the intervening methylene (B1212753) group governs the compound's chemical behavior.

The structure of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate contains both electrophilic and nucleophilic centers, allowing it to react with a wide range of reagents. researchgate.net

Electrophilic Sites : The carbon atoms of both the ketone and the ester carbonyl groups are electron-deficient due to the high electronegativity of the adjacent oxygen atoms. This makes them susceptible to attack by nucleophiles. Theoretical assessments using condensed Fukui functions can be employed to predict the susceptibility of these carbonyl carbons to nucleophilic attack. mdpi.com Generally, reactions with nucleophiles, such as in transesterification, tend to occur at the ester's carbonyl carbon. mdpi.com

Nucleophilic Sites : The α-carbon (the carbon atom situated between the two carbonyl groups) is flanked by two electron-withdrawing groups, making its attached protons acidic. Deprotonation by a base leads to the formation of a resonance-stabilized enolate. This enolate is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations. fiveable.memasterorganicchemistry.com The enol tautomer is also nucleophilic at the α-carbon. masterorganicchemistry.com

Site TypeLocationDescription of Reactivity
ElectrophilicKetone Carbonyl CarbonSusceptible to nucleophilic attack.
ElectrophilicEster Carbonyl CarbonSusceptible to nucleophilic attack, often the preferred site for reactions like transesterification. mdpi.com
Nucleophilicα-CarbonBecomes a strong nucleophile upon deprotonation to form an enolate ion. fiveable.me
Table 1: Key Reactive Sites in β-Keto Esters.

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. fiveable.me This rapid interconversion is known as keto-enol tautomerism. masterorganicchemistry.com

The equilibrium position is highly dependent on several factors, including the solvent, temperature, and the specific structure of the compound. masterorganicchemistry.comcdnsciencepub.com While simple ketones and esters exist predominantly in the keto form, the enol form of β-keto esters is significantly stabilized. This stabilization arises from the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a conjugated system. fiveable.me Spectroscopic methods, particularly NMR, are commonly used to determine the relative concentrations of the two tautomers at equilibrium. cdnsciencepub.comnih.gov The keto-enol equilibrium can also be influenced by external stimuli, such as light, in specifically designed systems. acs.orgchemrxiv.org

CompoundSolvent% Enol Tautomer
Acetoacetic acidD₂O<2% masterorganicchemistry.com
Acetoacetic acidCCl₄49% masterorganicchemistry.com
Table 2: Solvent Effect on the Keto-Enol Equilibrium of a Related β-Dicarbonyl Compound.

Key Reaction Types of this compound

The unique structural features of this compound allow it to undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

While direct oxidation of the phenyl ring to introduce a nitro group is not a standard transformation, nitro derivatives of this compound are typically synthesized through electrophilic aromatic substitution. This process, known as nitration, involves treating the substrate with a mixture of nitric acid and sulfuric acid. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to specific positions on the phenyl ring based on the electronic properties of the existing substituents.

In the case of this compound, the fluorine atom is a weakly deactivating but ortho-, para-directing group, while the β-keto ester moiety is a deactivating, meta-directing group. youtube.comlibretexts.org The combined influence of these groups will determine the regiochemical outcome of the nitration reaction.

The ketone carbonyl group of this compound can be selectively reduced to form the corresponding secondary alcohol, yielding Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄). askfilo.com Due to its lower reactivity, NaBH₄ selectively reduces aldehydes and ketones without affecting the less reactive ester group. askfilo.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester functionalities. The resulting β-hydroxy ester is a valuable synthetic intermediate.

ReactantReducing AgentMajor Product
This compoundSodium Borohydride (NaBH₄)Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate
Table 3: Product of Selective Reduction of this compound.

Substitution on the Fluorine Atom : The fluorine atom on the aromatic ring can be replaced via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov These reactions require the aromatic ring to be electron-deficient, a condition facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com The β-keto ester group acts as an electron-withdrawing substituent, activating the ring towards nucleophilic attack. For SNAr to occur, a strong nucleophile (such as an alkoxide, amine, or thiol) attacks the carbon bearing the leaving group (fluoride), proceeding through a negatively charged intermediate known as a Meisenheimer complex before the fluoride ion is eliminated. masterorganicchemistry.comresearchgate.net Although often considered a poor leaving group in other substitution reactions, fluoride is an effective leaving group in SNAr. masterorganicchemistry.com

Substitution on the Phenyl Ring : The phenyl ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The regioselectivity of this reaction is governed by the directing effects of the substituents already present. youtube.com As mentioned, the fluorine atom directs incoming electrophiles to the ortho and para positions, while the meta-directing β-keto ester group directs them to the meta position. The interplay of these directing effects determines the final substitution pattern.

SubstituentTypeDirecting Effect
-F (Fluoro)Deactivating (by induction), Donating (by resonance)Ortho, Para-directing libretexts.org
-C(O)CH₂C(O)OEt (β-Keto ester)Deactivating (by induction and resonance)Meta-directing youtube.com
Table 4: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution.

Condensation Reactions

Condensation reactions are fundamental to the utility of β-keto esters, enabling the construction of complex carbocyclic and heterocyclic frameworks. These reactions typically proceed via the enolate form of the β-keto ester, which acts as a carbon nucleophile.

While specific studies detailing the condensation reactions of the 3-fluoro isomer are not extensively documented, the reactivity of its close analog, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, provides valuable insight into the expected pathways. Common condensation reactions include:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with an aldehyde or ketone. For a related compound, ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate, the synthesis involves a Knoevenagel condensation between 3-amino-2-fluorobenzaldehyde and ethyl acetoacetate, catalyzed by a base like piperidine. evitachem.com A similar pathway is plausible for this compound, where it would react with various aldehydes to form α,β-unsaturated dicarbonyl compounds.

Hantzsch-type Reactions for Heterocycle Synthesis: β-keto esters are classical precursors for the synthesis of heterocycles. For instance, the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with diamines can lead to the formation of benzimidazoles and perimidines, which have been investigated for potential antimalarial properties.

Synthesis of Quinoxaline Derivatives: Condensation with benzofurazan oxide has been shown to yield quinoxaline-1,4-dioxide derivatives. This type of reaction highlights the utility of the dicarbonyl functionality in constructing complex aromatic systems.

The general mechanism for these base-catalyzed condensations involves the deprotonation of the α-carbon (the active methylene group) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner (e.g., an aldehyde). Subsequent dehydration or cyclization steps lead to the final product. The presence of the 3-fluorophenyl group is expected to increase the acidity of the α-protons, facilitating enolate formation.

Table 1: Representative Condensation Reactions of Aryl-3-oxopropanoates

Reaction TypeReactant PartnerProduct ClassMechanistic Feature
Knoevenagel CondensationAldehydes/Ketonesα,β-Unsaturated DicarbonylsNucleophilic addition of enolate to carbonyl, followed by dehydration.
Heterocycle SynthesisDiaminesBenzimidazoles, PerimidinesInitial condensation followed by intramolecular cyclization and aromatization.
Quinoxaline SynthesisBenzofurazan OxideQuinoxaline DioxidesCondensation followed by cyclization and rearrangement.

This table illustrates plausible reaction types based on the known reactivity of similar β-keto esters.

Transesterification Processes

Transesterification is the process of converting one ester into another by reaction with an alcohol. wikipedia.org For this compound, this involves exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Mechanism: The mechanism under basic conditions involves a nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: An alkoxide ion (R'O⁻), generated from the alcohol by the base, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original ethoxide group (CH₃CH₂O⁻) as the leaving group.

Proton Transfer: The expelled ethoxide deprotonates the conjugate acid of the nucleophile (R'OH) to regenerate the active alkoxide catalyst, completing the catalytic cycle.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction also proceeds via nucleophilic acyl substitution, but with activation of the carbonyl group. wikipedia.orgmasterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original ethoxy group.

Elimination: The protonated ethoxy group departs as a neutral ethanol molecule, a good leaving group.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final product.

Recent advances in the transesterification of β-keto esters have focused on developing methodologies with minimal environmental impact. rsc.org While specific studies on this compound are limited, these general mechanisms are fundamental to its chemistry. rsc.org

Mechanistic Investigations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways. Mechanistic investigations can be broadly categorized into experimental and computational approaches.

Experimental Elucidation of Reaction Mechanisms

Experimental elucidation involves a variety of techniques to probe reaction pathways, identify intermediates, and determine rate-limiting steps. While specific mechanistic studies focused solely on this compound are not prominent in the literature, the methods used for analogous systems are well-established.

Kinetic Studies: By monitoring the reaction rate's dependence on reactant and catalyst concentrations, a rate law can be determined, which provides insight into the molecularity of the rate-determining step.

Isotope Labeling: Replacing specific atoms with their isotopes (e.g., ¹³C at the carbonyl carbon or ¹⁸O in the ethoxy group) allows for the tracking of atoms throughout the reaction. Analysis of the product's isotopic composition using techniques like mass spectrometry or NMR spectroscopy can confirm bond-making and bond-breaking events.

Intermediate Trapping: Highly reactive intermediates can sometimes be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product.

Spectroscopic Analysis: In-situ monitoring of a reaction using techniques like NMR or IR spectroscopy can sometimes allow for the direct observation of transient intermediates or the formation of products over time, providing real-time mechanistic data.

For the condensation reactions of β-keto esters, experimental studies often focus on confirming the role of the enolate intermediate and elucidating the mechanism of cyclization and dehydration steps. mdpi.com

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often difficult or impossible to obtain experimentally. researchgate.netnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely used to map out the potential energy surface of a reaction, allowing for the calculation of the geometries and energies of reactants, transition states, and products. mdpi.com

For a reaction involving this compound, a DFT study could provide:

Transition State Geometry: The three-dimensional structure of the transition state can be modeled, revealing the critical bond-forming and bond-breaking events.

Charge Distribution: Analysis of the charge distribution (e.g., using Mulliken population analysis) can help understand the nucleophilic and electrophilic character of different atoms throughout the reaction pathway.

Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.

Recent studies on other β-keto esters have used DFT calculations at levels like M062x/6-311+G(d,p) to analyze their reactivity, confirming that they exist primarily in their keto tautomeric form and identifying their global and local electrophilic sites. nih.gov

Table 2: Hypothetical DFT-Calculated Parameters for a Reaction Step

ParameterDescriptionExample Value (kcal/mol)
ΔE‡ (Activation Energy)The energy barrier that must be overcome for the reaction to occur.+15.5
ΔErxn (Reaction Energy)The net energy change between products and reactants.-25.0
ZPE (Zero-Point Energy)The vibrational energy of the molecule at 0 K. Used to correct calculated energies.N/A
ΔG‡ (Gibbs Free Energy of Activation)The free energy barrier, including enthalpic and entropic contributions.+18.2

This table presents typical parameters obtained from DFT calculations to illustrate the type of data generated in a mechanistic study.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net Unlike DFT, which focuses on the static energies of specific structures, MD provides a dynamic view of molecular behavior.

In the context of this compound, MD simulations could be used to:

Study Solvation: Analyze the specific interactions between the molecule and solvent molecules, including the formation and lifetime of hydrogen bonds.

Explore Conformational Landscapes: Determine the preferred three-dimensional shapes (conformations) of the molecule in solution and the energy barriers between them.

Simulate Enzyme-Substrate Interactions: If the molecule is a substrate for an enzyme, MD simulations can model how it binds to the active site and the dynamic interactions that facilitate the catalytic reaction. researchgate.net

Recent research on other β-keto esters has employed MD simulations to understand their interactions with biological targets, such as quorum-sensing proteins involved in bacterial resistance. researchgate.netnih.gov These simulations, often run for hundreds of nanoseconds, can reveal key hydrogen bonding, hydrophobic, and ionic interactions between the ligand and the protein. researchgate.net

Table 3: Components of a Typical MD Simulation Setup

ComponentDescriptionExample
Force FieldA set of parameters describing the potential energy of the system.AMBER, CHARMM
Water ModelA model to simulate the behavior of water molecules.TIP3P, SPC/E
System SizeThe number of atoms in the simulation box.~50,000 atoms
Simulation TimeThe duration of the simulated trajectory.100-500 nanoseconds
EnsembleThe set of thermodynamic variables held constant (e.g., NVT, NPT).NPT (constant Number of particles, Pressure, Temperature)

This table outlines the typical parameters defined for conducting a molecular dynamics simulation.


Advanced Applications of Ethyl 3 3 Fluorophenyl 3 Oxopropanoate in Organic Synthesis

Building Block for Complex Pharmaceutical Intermediates

The chemical reactivity of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate allows it to be readily transformed into a wide array of complex structures that are precursors to medicinally active compounds.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve a drug's pharmacological profile. rsc.org Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability. smolecule.com this compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, including anticancer and antimicrobial agents. smolecule.comevitachem.com The fluorinated phenyl group is a common feature in many modern pharmaceuticals. Research on closely related fluorinated β-ketoesters has shown their utility in creating compounds evaluated for anticancer activity against various cell lines, including human breast cancer, neuroblastoma, and lymphoma. rsc.org The development of novel fluorinated chalcones and cyclometalated ruthenium(II) complexes, which have shown promise as anticancer agents, often relies on fluorinated precursors. rsc.orgscienceandtechnology.com.vn The structural framework provided by this compound is therefore highly relevant for the synthesis of new chemical entities in oncology and infectious disease research.

β-Amino acids are crucial components of various biologically active molecules, including peptides and pharmaceuticals. Fluorinated β-amino acids, in particular, are of significant interest due to the unique conformational constraints and metabolic properties imparted by the fluorine atom. This compound is a direct precursor for the synthesis of ethyl 3-amino-3-(3-fluorophenyl)propanoate, a key β-amino acid derivative. mdpi.com The synthesis typically involves the reductive amination of the β-keto group. Methodologies have been developed for producing such compounds in their racemic or enantiomerically pure forms. mdpi.comgoogle.com These fluorinated β-amino acid derivatives can then be incorporated into larger peptide structures or used as building blocks for other complex pharmaceutical targets. google.com

Heterocyclic compounds are a cornerstone of pharmaceutical chemistry, and this compound is an ideal starting material for their synthesis due to its 1,3-dicarbonyl functionality.

Pyrazolones: The classical Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov this compound can react with various substituted and unsubstituted hydrazines to yield a diverse library of 5-(3-fluorophenyl)-substituted pyrazolones. orientjchem.orgnih.gov These compounds are investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net The reaction is versatile and can be carried out under various conditions, including microwave-assisted methods, to improve efficiency. nih.gov

Reactant 1Reactant 2Product TypePotential Application
This compoundHydrazine Hydrate5-(3-fluorophenyl)pyrazol-3(2H)-oneAnti-inflammatory, Analgesic
This compoundPhenylhydrazine1-phenyl-5-(3-fluorophenyl)pyrazol-3(2H)-oneAnticancer, Antimicrobial
This compound4-Methylphenylhydrazine1-(4-methylphenyl)-5-(3-fluorophenyl)pyrazol-3(2H)-oneCNS Agents

Table 1: Synthesis of Pyrazolone Derivatives

Quinoxaline Derivatives: Quinoxalines are another class of heterocyclic compounds with significant biological activity, including use as anticancer agents. nih.govnih.gov Their synthesis often involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. niscpr.res.in this compound can be readily converted into the necessary α-dicarbonyl precursor, which then undergoes cyclocondensation to form the quinoxaline ring system. This pathway allows for the creation of 3-(3-fluorobenzoyl)quinoxalin-2(1H)-one and related derivatives, which are explored for their therapeutic potential. researchgate.net

Development of New Synthetic Methodologies

Beyond its role as a building block, this compound and similar β-ketoesters are key substrates used to develop and refine new synthetic methods, including catalysis and continuous manufacturing processes.

The asymmetric reduction of β-ketoesters to chiral β-hydroxy esters is a fundamental transformation in organic synthesis, as the products are valuable chiral building blocks. This compound is an ideal substrate for the development and testing of new catalysts for asymmetric hydrogenation and transfer hydrogenation. dicp.ac.cn Researchers design and screen novel chiral ligands, often for ruthenium or iridium complexes, to achieve high enantioselectivity in the reduction of the ketone functionality. nih.govmdpi.comnih.gov The electronic effects of the 3-fluorophenyl group can influence the catalyst's activity and selectivity, providing valuable data for ligand optimization and the development of more efficient and selective catalytic systems for a broad range of substrates. acs.org

Flow chemistry, or continuous synthesis, is an emerging technology in the pharmaceutical and fine chemical industries that offers advantages in safety, scalability, and efficiency over traditional batch processing. zenodo.org The synthesis of β-ketoesters and their subsequent conversion into heterocyclic compounds are processes well-suited for adaptation to flow reactors. acs.orgthieme-connect.com Using this compound as a starting material, multi-step syntheses can be telescoped into a continuous sequence without isolating intermediates. researchgate.net This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The development of flow protocols for reactions such as pyrazolone or quinoxaline synthesis using this substrate contributes to the broader adoption of continuous manufacturing, a key goal for modernizing pharmaceutical production. nih.gov

Investigations in Biological and Biochemical Systems (Focus on Chemical Interactions)

The unique structural characteristics of this compound, particularly the presence of the fluorine atom on the phenyl ring and the β-keto ester moiety, have prompted investigations into its interactions within biological and biochemical systems. Research in this area is primarily focused on understanding the chemical basis of its potential biological activities, rather than its therapeutic applications. The following sections delve into the specifics of these chemical interactions.

While comprehensive enzymatic and receptor binding profiles for this compound are not extensively detailed in publicly available literature, the broader class of fluorinated aromatic compounds and β-keto esters has been a subject of significant interest in medicinal chemistry. The introduction of a fluorine atom into a small molecule can significantly alter its physicochemical properties, such as lipophilicity and electrostatic interactions, which in turn can influence its binding affinity and selectivity for biological targets like enzymes and receptors. nih.govencyclopedia.pub

The highly electronegative nature of fluorine can lead to altered dipole moments and pKa values of the molecule, potentially affecting how it fits into the binding pockets of proteins. nih.gov For instance, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor recognition and the stability of the resulting complex. encyclopedia.pub In the context of this compound, the 3-fluoro substitution is expected to influence the electron distribution of the aromatic ring, which could modulate its interactions with the active sites of various enzymes or the binding domains of receptors. However, without specific experimental data, any discussion on its precise binding targets and the nature of these interactions remains speculative. General studies on related compounds, such as other aryl propionic acid derivatives, have shown a wide range of biological activities, including anti-inflammatory and anti-cancer effects, which are predicated on their ability to bind to specific enzymes like cyclooxygenases or other cellular receptors. orientjchem.org

A promising area of investigation for compounds structurally related to this compound is the inhibition of quorum sensing (QS) in bacteria. mdpi.comnih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density, often regulating virulence and biofilm formation. mdpi.comnih.gov Interfering with this communication system is a novel strategy to combat bacterial infections without exerting direct bactericidal pressure, which could reduce the development of antibiotic resistance.

A study on a panel of nineteen β-keto ester analogs explored their potential as quorum sensing inhibitors. mdpi.comnih.gov This research demonstrated that β-keto esters with an aryl functionality, a key feature of this compound, are capable of inhibiting QS. The study proposed that these molecules might act as antagonists of bacterial quorum sensing by competing with the native signaling molecules, N-acyl homoserine lactones (AHLs), for binding to their cognate receptor proteins. mdpi.comnih.gov

The chemical mechanism of this inhibition is thought to involve the structural mimicry of the AHL autoinducers by the β-keto esters. The aryl β-keto ester scaffold possesses structural and/or physical features that are similar to those of the AHLs, allowing them to occupy the binding site of the LuxR-type receptor proteins. mdpi.comresearchgate.net By competitively binding to these receptors, they prevent the natural AHLs from activating the transcriptional regulation of genes responsible for virulence and other coordinated behaviors.

While this compound was not explicitly tested in this study, the findings for its analogs are highly suggestive of its potential activity. The research revealed that substitutions on the phenyl ring significantly influence the inhibitory potency. Specifically, analogs with a 4-fluoro or a 3-methoxy substitution on the phenyl ring were among the most active compounds, with IC50 values ranging from 23 µM to 53 µM for the inhibition of a QS-controlled phenotype in Vibrio harveyi. mdpi.comnih.gov

Table 1: Quorum Sensing Inhibitory Activity of Selected Aryl β-Keto Ester Analogs

CompoundSubstitution on Phenyl RingIC50 (µM) for QS Inhibition in V. harveyi
Analog 14-fluoro23 - 53
Analog 23-methoxy23 - 53
Analog 34-iodo23 - 53
Analog 44-methoxy23 - 53

Data sourced from Forschner-Dancause et al. (2016). The exact IC50 values within the specified range vary for each compound. mdpi.comnih.gov

Given that the 3-fluoro substitution in this compound is electronically similar to the active 4-fluoro and 3-methoxy analogs, it is plausible that it would also exhibit quorum sensing inhibitory activity. The electron-withdrawing nature of the fluorine atom at the meta position would influence the electronic properties of the phenyl ring and could contribute favorably to the binding affinity with the QS receptor protein. Further studies are warranted to confirm and quantify the anti-quorum sensing potential of this compound and to fully elucidate the structure-activity relationships for this class of compounds.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Techniques for Compound Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about the connectivity of atoms and the functional groups present. For Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular architecture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The analysis of this compound involves acquiring ¹H, ¹³C, and ¹⁹F NMR spectra to probe the hydrogen, carbon, and fluorine nuclei, respectively.

For the 4-fluoro isomer, the ¹H NMR spectrum in deuterated chloroform (CDCl₃) clearly shows two distinct sets of signals corresponding to the keto and enol forms. chemicalbook.com The ratio of these tautomers can be determined by integrating their respective signals.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum would reveal signals for the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl and ester groups, and the ethyl ester protons. The presence of the fluorine atom on the phenyl ring will cause characteristic splitting patterns (coupling) for the aromatic protons.

Aromatic Region: The protons on the 3-fluorophenyl ring are expected to appear as complex multiplets in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants (J-values) would be diagnostic of the substitution pattern.

Methylene Protons: In the keto form, a singlet corresponding to the active methylene protons (C(O)-CH₂-C(O)) is expected around δ 3.9-4.0 ppm. chemicalbook.com In the enol form, the vinylic proton (-C(OH)=CH-) would appear as a singlet further downfield, typically around δ 5.6 ppm. chemicalbook.com

Ethyl Group: The ethyl group of the ester will show a quartet for the -OCH₂- protons (around δ 4.2 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.3 ppm), with coupling constant (J) values of approximately 7 Hz. chemicalbook.com

Enolic Hydroxyl: The enolic hydroxyl proton (-OH) signal is often broad and appears at a very downfield chemical shift (δ 12-13 ppm) due to strong intramolecular hydrogen bonding. chemicalbook.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbons (ketone and ester), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the ethyl group and the methylene bridge. The presence of the electron-withdrawing fluorine atom influences the chemical shifts of the aromatic carbons, and characteristic C-F coupling constants can be observed.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (JCF) would provide further structural confirmation.

Table 1: Representative ¹H NMR Data for the Keto-Enol Tautomers of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in CDCl₃ chemicalbook.com
AssignmentKeto Form Chemical Shift (δ ppm)Enol Form Chemical Shift (δ ppm)
-CH₃ (ethyl)1.26 (t, J=7.2 Hz)1.34 (t, J=7.2 Hz)
-CH₂- (keto)3.97 (s)-
-OCH₂- (ethyl)4.22 (q, J=7.2 Hz)4.27 (q, J=7.2 Hz)
=CH- (enol)-5.61 (s)
Aromatic-H7.13-7.19 (m), 7.96-8.01 (m)7.08-7.12 (m), 7.76-7.80 (m)
=C-OH (enol)-12.62 (s)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce the molecular formula.

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 210. The fragmentation pattern would likely involve characteristic losses of the ethoxy group (-OC₂H₅, 45 Da), the entire ester group (-COOC₂H₅, 73 Da), and cleavage of the C-C bonds in the β-dicarbonyl system. The presence of the fluorophenyl group would lead to a prominent fragment corresponding to the fluorobenzoyl cation [FC₆H₄CO]⁺ at m/z 123. nih.gov This m/z 123 fragment is often the base peak in the EI spectrum of related isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. The exact mass of C₁₁H₁₁FO₃ is 210.06922 Da. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ (m/z 211) or adducts with cations like sodium [M+Na]⁺ (m/z 233). uni.lu This technique is less prone to fragmentation than EI and is often used in conjunction with liquid chromatography (LC-MS). Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can be performed to induce fragmentation and gain further structural information. rsc.org

Table 2: Predicted ESI-MS Adducts and their m/z Values for C₁₁H₁₁FO₃ uni.lu
AdductPredicted m/z
[M+H]⁺211.07651
[M+Na]⁺233.05845
[M+K]⁺249.03239
[M+NH₄]⁺228.10305
[M-H]⁻209.06195

Infrared (IR) Spectroscopy:

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands. Due to the keto-enol tautomerism, the spectrum will be a composite of both forms.

C=O Stretching: Strong absorption bands corresponding to the carbonyl groups are expected. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹. The ketone carbonyl stretch is expected around 1715-1725 cm⁻¹. In the enol form, conjugation and hydrogen bonding shift the ketone carbonyl absorption to a lower frequency, around 1640 cm⁻¹.

C-O Stretching: A strong band for the ester C-O stretch will be present in the 1100-1300 cm⁻¹ region.

C-F Stretching: A strong absorption due to the C-F bond on the aromatic ring is expected in the 1100-1250 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

O-H Stretching (Enol): A very broad and strong absorption band in the 2500-3300 cm⁻¹ region would be indicative of the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer.

UV-Visible Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to show absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic ring and the conjugated enol form. The fluorophenyl group and the β-dicarbonyl moiety constitute the primary chromophores. The exact position of λmax would depend on the solvent used, but absorptions are generally expected in the 240-280 nm range.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods. They are routinely used to assess the purity of the compound and to monitor the progress of a chemical reaction by separating the product from reactants, intermediates, and byproducts.

HPLC is a powerful separation technique that uses a liquid mobile phase and a solid stationary phase packed into a column. It is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.

A typical HPLC method for this compound would be a reversed-phase (RP-HPLC) method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. ekb.eg A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly (e.g., its λmax). The retention time of the compound under specific conditions is a characteristic identifier, and the area of the peak is proportional to its concentration. This allows for the quantitative determination of purity.

Gas chromatography is a separation technique used for volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase. This compound is sufficiently volatile to be analyzed by GC.

The analysis would typically be performed using a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to increase during the analysis to ensure the elution of all components in a reasonable time. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. The coupling of GC with MS (GC-MS) is particularly powerful, as it provides both separation and structural identification of the eluted compounds. nih.govojp.gov This makes GC-MS an invaluable tool for identifying impurities in a sample or byproducts in a reaction mixture.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For chiral molecules, this method can be used to determine the absolute configuration of stereocenters, which is crucial for understanding their biological activity and stereospecific interactions. While "this compound" itself is achiral, its derivatives, which may be synthesized in subsequent research, could be chiral. Therefore, understanding the principles of X-ray crystallography is relevant in the broader context of its chemical transformations.

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be mathematically processed to generate a model of the atomic arrangement. For the determination of absolute configuration, the anomalous dispersion of X-rays by heavier atoms in the structure is often utilized.

To date, a specific crystal structure for "this compound" has not been reported in publicly accessible crystallographic databases. However, the crystallographic data for structurally related fluorinated aromatic compounds and other β-keto esters can provide insight into the expected molecular geometry and packing in the solid state.

Hypothetical Crystallographic Data for a Representative Fluorinated Aromatic Ester:

ParameterIllustrative Value
Chemical Formula C₁₁H₁₁FO₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.0 Å, c = 12.5 Å
α = 90°, β = 105°, γ = 90°
Volume 1028 ų
Z (Molecules per unit cell) 4
Calculated Density 1.35 g/cm³

Note: This data is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallographic analysis. The actual values for "this compound" would need to be determined experimentally.

The determination of the crystal structure would provide definitive proof of the compound's constitution and conformation in the solid state, including bond lengths, bond angles, and torsional angles. This information is invaluable for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electronic behavior of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, offering insights into its stability, reactivity, and spectroscopic characteristics. bhu.ac.in

Electronic Structure Analysis

Electronic structure analysis focuses on the distribution of electrons within the molecule. A key output of this analysis is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl and ester groups, as well as the fluorine atom on the phenyl ring. These regions are susceptible to attack by electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the alpha-carbon and the phenyl ring. These areas are potential sites for nucleophilic attack.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influences the compound's physical properties and its binding to biological macromolecules.

Reactivity Prediction and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. numberanalytics.com It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor (nucleophile). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor (electrophile). A lower LUMO energy signifies a greater ability to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Quantum chemical calculations can determine these energy values, allowing for the prediction of the molecule's reactivity in various chemical transformations.

ParameterDescriptionImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate stronger nucleophilicity (electron-donating ability).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values indicate stronger electrophilicity (electron-accepting ability).
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

This table presents conceptual data derived from the principles of Frontier Molecular Orbital theory.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, typically a protein. These methods are vital in drug discovery for predicting binding affinity and mode.

Ligand-Protein Interactions (from a chemical perspective)

Molecular docking algorithms place the ligand, this compound, into the binding site of a target protein and score the different poses based on their predicted binding affinity. nih.gov This process identifies the most likely binding conformation and elucidates the specific intermolecular interactions that stabilize the complex.

Key interactions that would be analyzed include:

Hydrogen Bonds: Formed between the carbonyl oxygen atoms of the ligand and hydrogen bond donor residues (e.g., Arginine, Lysine) in the protein's active site.

Hydrophobic Interactions: Involving the fluorophenyl ring of the ligand and nonpolar amino acid residues (e.g., Leucine, Valine) of the protein.

Electrostatic Interactions: Occurring between the charged or polar parts of the ligand and corresponding regions of the protein. The electronegative fluorine atom can also participate in specific polar interactions.

Molecular dynamics (MD) simulations can then be used to observe the dynamic stability of the predicted ligand-protein complex over time, providing a more realistic view of the binding event in a simulated physiological environment.

Interaction TypePotential Ligand Moiety InvolvedPotential Protein Residue Involved
Hydrogen Bond Carbonyl Oxygen, Ester OxygenSerine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic Fluorophenyl RingLeucine, Isoleucine, Valine, Phenylalanine
π-π Stacking Fluorophenyl RingPhenylalanine, Tyrosine, Tryptophan
Halogen Bond Fluorine AtomElectron-rich atoms (e.g., backbone carbonyl oxygen)

This table illustrates the potential types of non-covalent interactions that this compound could form within a protein binding site.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu For a flexible molecule like this compound, identifying the low-energy (most stable) conformers is essential, as the bioactive conformation is often one of these stable forms. researchgate.net Computational methods can systematically explore the conformational space by rotating the rotatable bonds (e.g., the C-C bonds in the propanoate chain and the bond connecting the phenyl ring) to calculate the potential energy of each resulting structure. This analysis helps in understanding the molecule's preferred shape, which is a prerequisite for accurate molecular docking studies.

In Silico Screening and Design of Analogues

In silico (computer-based) methods are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. mdpi.com

Virtual screening involves using computational techniques to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit, its structure would serve as a template for the rational design of analogues with improved properties. mdpi.com

The design process might involve:

Modifying Substituents: Changing the position or type of substituent on the phenyl ring to enhance binding affinity or selectivity. For example, moving the fluorine atom to the para- or ortho-position or replacing it with other halogen or alkyl groups.

Altering the Linker: Modifying the β-keto ester core to change the molecule's flexibility and orientation within the binding site.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles while maintaining biological activity.

These newly designed analogues would then be subjected to the same computational workflow (docking, dynamics) to predict their efficacy before committing to chemical synthesis, thereby accelerating the discovery process. rsc.org

Structure-Activity Relationship (SAR) Studies (Computational)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to correlate the structural or property-based features of a set of chemical compounds with their biological activities. nih.govmdpi.com For this compound, computational SAR studies would be instrumental in predicting how structural modifications to the molecule might enhance or diminish a specific biological effect, such as enzyme inhibition or receptor binding.

The process involves generating a dataset of analogous compounds and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecule, including:

Electronic Properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which govern electrostatic and covalent interactions.

Steric Properties: (e.g., molecular volume, surface area, shape indices) which relate to how the molecule fits into a biological target.

Hydrophobic Properties: (e.g., logP) which influence solubility, membrane permeability, and hydrophobic interactions with a target.

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built to connect these descriptors to the observed activity. nih.gov

For this compound, a hypothetical computational SAR study could explore modifications at three key positions: the fluoro-substituent on the phenyl ring, the ethyl group of the ester, and the central β-ketoester core. For instance, moving the fluorine from the meta (3-position) to the ortho or para positions, or replacing it with other halogens (Cl, Br) or electron-donating/-withdrawing groups (e.g., -CH₃, -CF₃), would significantly alter the electronic profile of the aromatic ring. The model could then predict whether these changes are likely to improve target binding affinity.

Hypothetical SAR Data for this compound Analogues This table is for illustrative purposes to demonstrate the concept of a computational SAR study. The IC₅₀ values are hypothetical.

Compound IDR¹ Substituent (Phenyl Ring)R² Group (Ester)Predicted IC₅₀ (µM)Key Descriptor Change
Parent 3-FluoroEthyl15.2Baseline
Analog-14-FluoroEthyl12.8Altered dipole moment
Analog-23-ChloroEthyl18.5Increased steric bulk and lipophilicity
Analog-33-TrifluoromethylEthyl8.7Strong electron-withdrawing effect
Analog-43-FluoroMethyl16.1Reduced steric bulk at ester
Analog-53-Fluorotert-Butyl25.4Significantly increased steric bulk at ester

This type of computational analysis allows for the rapid virtual screening of thousands of potential derivatives, enabling researchers to focus laboratory synthesis efforts on the most promising candidates. nih.gov

Prediction of Synthetic Accessibility

Synthetic Accessibility (SA) is a critical consideration in drug discovery and chemical research, as computer-designed molecules are often challenging or impossible to synthesize in a laboratory. researchgate.net Computational methods have been developed to predict the ease of synthesis for a given molecule by assigning it a score. These tools help filter virtual libraries to eliminate overly complex structures early in the design phase.

The prediction of synthetic accessibility is generally approached in two ways nih.gov:

Complexity-Based Methods: These algorithms evaluate a molecule's structural complexity. Factors that increase complexity and lead to a "harder-to-synthesize" score include a large number of stereocenters, non-standard ring fusions, spirocycles, and a high fraction of non-sp³ hybridized carbon atoms.

Fragment-Based and Retrosynthetic Methods: These approaches analyze the molecule's substructures. Some methods, like the widely used Synthetic Accessibility Score (SAScore), break the molecule down into fragments and assign a score based on the frequency of these fragments appearing in databases of known, synthesized molecules (e.g., PubChem). medchemica.commdpi.com The rationale is that molecules built from common, readily available fragments are easier to make. nih.govmdpi.com Other advanced tools use AI-driven retrosynthetic analysis to identify potential synthetic routes from commercially available starting materials. tsijournals.com

A typical SA score ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.govmedchemica.com this compound, being composed of common structural motifs (an aromatic ring, a β-ketoester), would be expected to have a favorable (low) SA score. Modifications that introduce complex stereochemistry or strained ring systems would increase this score.

Hypothetical Synthetic Accessibility Scores for this compound and Derivatives This table is for illustrative purposes. The SA scores are hypothetical but reflect principles of synthetic complexity.

CompoundStructure DescriptionKey Complexity FeaturesPredicted SA Score
This compound Parent CompoundAcyclic, one aromatic ring, no stereocenters2.1
Analog-AIntroduction of a methyl group at the C2 positionOne chiral center3.5
Analog-BReplacement of the ethyl ester with a complex chiral alcoholOne chiral center, larger ester group4.2
Analog-CFusion of a cyclopropane (B1198618) ring to the C2-C3 bondStrained three-membered ring, two additional chiral centers6.8

By integrating SA prediction into the design workflow, chemists can ensure that novel compounds with promising computationally-predicted activity are also synthetically feasible, saving significant time and resources. researchgate.nettsijournals.com

Conclusion and Future Research Directions

Summary of Key Research Findings

Direct research on Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is not extensively documented in publicly available literature. Its primary role is established as a building block in organic synthesis. The presence of the fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for creating derivatives with specific biological or material characteristics. Like other β-keto esters, it possesses multiple reactive sites—the ketone, the ester, and the active methylene (B1212753) group—making it a versatile precursor for a wide range of more complex molecules. Its structural analogs are utilized in the synthesis of pharmaceuticals, indicating a probable, though underexplored, potential for this compound in medicinal chemistry.

Challenges and Opportunities in Fluorinated β-Keto Ester Chemistry

The field of fluorinated β-keto ester chemistry is dynamic, presenting both significant hurdles and exciting prospects.

Challenges:

Stereoselective Fluorination: Achieving high enantioselectivity in the synthesis of fluorinated β-keto esters, particularly those with a quaternary stereocenter, remains a significant challenge. While various catalytic systems have been developed, their substrate scope can be limited.

C-F Bond Activation: The carbon-fluorine bond is one of the strongest in organic chemistry, making selective transformations that involve its cleavage difficult to control.

Nucleophilic Fluorination: The low reactivity of the fluoride anion presents difficulties for nucleophilic fluorination reactions, often requiring harsh conditions or specialized reagents.

Sustainable Methods: Many existing fluorination protocols rely on stoichiometric and often hazardous reagents, creating a need for more environmentally benign and catalytic alternatives.

Opportunities:

Novel Catalysis: There is a vast opportunity for the development of new metal-catalyzed and organocatalytic methods that offer higher efficiency, selectivity, and broader functional group tolerance.

New Fluorinating Reagents: The design of novel, safer, and more effective electrophilic and nucleophilic fluorinating agents continues to be a promising area of research.

Flow Chemistry and Mechanochemistry: The application of technologies like flow chemistry and ball milling can lead to safer, more scalable, and sustainable synthesis protocols for fluorinated compounds.

Bio-catalysis: Exploring enzymatic routes for the synthesis of chiral fluorinated molecules offers a green and highly selective alternative to traditional chemical methods.

Prospective Research Avenues for this compound

Based on its structure and the trajectory of research in organofluorine chemistry, several promising research avenues can be envisioned for this compound.

The versatile structure of this compound makes it an ideal candidate for exploring new synthetic transformations. Future research could focus on:

Asymmetric Reductions and Aminations: Developing catalytic methods for the asymmetric reduction of the keto group or reductive amination to produce chiral alcohols and amines, which are valuable synthons in pharmaceutical development.

Domino and Multicomponent Reactions: Designing one-pot reactions that utilize the multiple reactive sites of the molecule to rapidly build molecular complexity, leading to the efficient synthesis of heterocyclic compounds like pyrimidines, pyrazoles, and quinolines.

Cross-Coupling Reactions: Using the active methylene position for various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, thereby expanding the library of accessible derivatives.

Organofluorine compounds are increasingly important in materials science due to their unique properties, such as thermal stability, hydrophobicity, and specific electronic characteristics. Research into this compound could explore its use as a monomer or precursor for:

Fluorinated Polymers: Incorporation into polymers could impart desirable properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for advanced coatings, membranes, or electronic applications.

Organic Electronics: The fluorinated phenyl ring can influence the electronic properties of materials. Derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.

Liquid Crystals: The rigid, fluorinated aromatic core is a common feature in liquid crystal molecules. Novel derivatives could be synthesized and their mesomorphic properties investigated.

Advancing the practical utility of this compound hinges on the development of green and cost-effective manufacturing processes. Future efforts should be directed towards:

Catalyst Development: Creating highly active and recyclable catalysts for its synthesis, potentially moving from stoichiometric base-mediated Claisen condensations to more efficient catalytic versions.

Solvent-Free or Green Solvent Conditions: Exploring synthesis under mechanochemical (ball-milling) conditions or in environmentally benign solvents to reduce waste and energy consumption.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis and derivatization of the compound, which can offer improved safety, scalability, and process control compared to batch production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is commonly synthesized via condensation of dilithiomonoethylmalonate (I) with 3-fluorobenzoyl chloride (II) at −78°C, yielding the β-ketoester intermediate. Reaction optimization includes strict temperature control to prevent side reactions and ensure high yields (~90%) . Alternatively, it can be prepared via Claisen condensation using ethyl malonate and 3-fluorobenzoyl chloride under basic conditions. Key factors include reagent stoichiometry, solvent choice (e.g., THF or ether), and inert atmosphere to avoid hydrolysis of the acyl chloride.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) reveals diagnostic peaks for the ethyl ester (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet), the fluorophenyl group (δ ~7.4–8.0 ppm, multiplet), and the β-keto proton (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]+^+ at m/z 226.08 (C11_{11}H11_{11}FO3+_3^+).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>97%) by peak integration .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH2_2Cl2_2), but sparingly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture, necessitating storage in amber vials at −20°C under nitrogen. Hydrolysis of the ester group in aqueous acidic/basic conditions requires neutralization post-reaction .

Advanced Research Questions

Q. How does the position of fluorine substitution (e.g., 3- vs. 2-fluorophenyl) affect the reactivity of β-ketoester derivatives?

  • Methodological Answer : Comparative studies show that 3-fluorophenyl derivatives exhibit enhanced electrophilicity at the β-keto position due to electron-withdrawing effects of the meta-fluorine, accelerating nucleophilic additions (e.g., with guanidine to form pyrimidinones). In contrast, 2-fluorophenyl analogs display steric hindrance, reducing reaction rates by ~30% in condensation reactions . Computational modeling (DFT) can rationalize these trends by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in reported yields for this compound-derived heterocycles?

  • Methodological Answer : Yield discrepancies (e.g., 50–90% for pyrimidinones) arise from variations in:

  • Reagent Purity : Impure β-ketoesters or guanidine salts introduce side products.
  • Reaction Time : Extended reflux (≥48 hours) improves cyclization but risks ester hydrolysis.
  • Workup Protocols : Acidic quenching vs. neutral extraction impacts product recovery. Systematic DOE (Design of Experiments) using parameters like temperature, solvent (EtOH vs. MeOH), and catalyst (e.g., CaSO4_4) can optimize conditions .

Q. How can mechanistic insights guide the development of novel derivatives from this compound?

  • Methodological Answer : The β-ketoester serves as a versatile scaffold for:

  • Michael Additions : With enolates to form γ-keto esters.
  • Cyclocondensations : With hydrazines or ureas to yield pyrazoles or pyrimidines.
    Mechanistic studies (e.g., kinetic isotope effects, in-situ IR monitoring) reveal rate-determining steps, enabling targeted modifications. For example, replacing fluorine with electron-donating groups (e.g., -OCH3_3) alters regioselectivity in heterocycle formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.